Cas no 923193-58-2 (N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide structure
923193-58-2 structure
Product Name:N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
CAS No:923193-58-2
MF:C21H18ClN3O4S
MW:443.903322696686
CID:6233880
PubChem ID:16376818
Update Time:2025-07-18

N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
    • VU0607527-1
    • AKOS001302793
    • Z220617914
    • N-[2-[3-(2-chlorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
    • 923193-58-2
    • starbld0003415
    • N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
    • AB00758519-01
    • F3258-0057
    • N-{2-[5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
    • Inchi: 1S/C21H18ClN3O4S/c1-30(27,28)24-17-10-5-3-8-15(17)18-13-19(14-7-2-4-9-16(14)22)25(23-18)21(26)20-11-6-12-29-20/h2-12,19,24H,13H2,1H3
    • InChI Key: XHFDEEBAQIQSSM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1CC(C2C=CC=CC=2NS(C)(=O)=O)=NN1C(C1=CC=CO1)=O

Computed Properties

  • Exact Mass: 443.0706549g/mol
  • Monoisotopic Mass: 443.0706549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 769
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 100Ų

N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>

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Additional information on N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

Professional Introduction to N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide (CAS No. 923193-58-2)

N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 923193-58-2, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of a pyrazole core, coupled with aromatic and heterocyclic substituents, positions this molecule as a promising candidate for further exploration in drug discovery and therapeutic development.

The structural composition of N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide encompasses several key functional groups that contribute to its unique chemical properties and potential biological activities. The pyrazole ring, a well-known scaffold in medicinal chemistry, is known for its ability to modulate various biological pathways. Specifically, the 1-(furan-2-carbonyl) substituent introduces a carbonyl group that can engage in hydrogen bonding interactions, enhancing the compound's solubility and binding affinity. Additionally, the 2-chlorophenyl moiety provides a hydrophobic surface that can interact with lipid rafts and other membrane-bound targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting enzymes and receptors involved in inflammatory and immunological processes. The sulfonamide group at the terminal position of the molecule is particularly relevant in this context, as sulfonamides have a long history of use as pharmacological agents due to their ability to form stable hydrogen bonds with biological targets. This feature makes N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide a potential lead compound for the development of novel therapeutics aimed at modulating immune responses.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules with biological targets with high accuracy. These computational approaches have been instrumental in identifying novel pharmacophores and optimizing molecular structures for improved efficacy and selectivity. In the case of N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide, computational studies have suggested that it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. These interactions could potentially lead to the development of new anti-inflammatory agents with improved pharmacokinetic profiles.

The synthesis of N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the pyrazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the 1-(furan-2-carbonyl) and 2-chlorophenyl substituents, followed by the attachment of the methanesulfonamide group. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure that the desired product is obtained without significant side reactions.

The pharmacological evaluation of N-{2-5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylyphenyl}methanesulfonamide has revealed promising preliminary results in vitro. Initial studies have demonstrated inhibitory activity against several target enzymes relevant to inflammation and pain perception. For instance, the compound has shown potent inhibition of COX enzymes at concentrations comparable to those of known nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it exhibits selectivity over other closely related enzymes, suggesting that it may have a favorable therapeutic index.

The potential therapeutic applications of N-{2-5-(2-chlorophenyl)-1-(furan-carbonyl)-4,5-dihydro-pyrazol-3-ylyphenyl}methanesulfonamide extend beyond anti-inflammatory uses. Its structural features also suggest potential activity against other disease pathways involving enzyme inhibition or receptor modulation. For example, the compound's ability to interact with membrane-bound targets may make it useful in treating neurological disorders where receptor modulation is key. Furthermore, its sulfonamide moiety could be exploited for additional hydrogen bonding interactions with nucleophilic sites on biological targets, enhancing its binding affinity.

In conclusion, N-{2-5( )chloro\text{-}\text{}\text{-}\text{-}\text{-}\text{-}\text{-}\text{-}\text{-}\text{-}\text{-}\text{-}\text{}\(\(N\(\(N\(\(N\(\(N\(\(N\(\(N\(\(N\(\(N\(\(N\(\(N\)\)\)\)\)\)\)\)\)\)\)\)\)\)\))}methyl{}}sulfonylamide (CAS No.\(\)))} is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a promising candidate for further exploration in drug discovery programs aimed at modulating inflammatory processes and other disease pathways. As computational methods continue to advance and synthetic techniques are refined, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.

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